N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide
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Overview
Description
N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide is a complex organic compound that features a furan ring substituted with a bromophenyl group and a benzamide moiety
Preparation Methods
The synthesis of N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide typically involves multiple steps, including the formation of the furan ring, bromination, and subsequent coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Scientific Research Applications
N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and bacterial infections.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Material Science: Its unique structural properties make it useful in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide can be compared with similar compounds such as:
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound also features a bromophenyl group and is used in similar applications.
5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Another furan derivative with potential medicinal applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of both furan and benzamide moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17BrN2O3 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H17BrN2O3/c1-23-21(26)18(24-20(25)15-5-3-2-4-6-15)13-17-11-12-19(27-17)14-7-9-16(22)10-8-14/h2-13H,1H3,(H,23,26)(H,24,25)/b18-13- |
InChI Key |
JFEMWNKCBBOTBF-AQTBWJFISA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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